molecular formula C19H23ClN2 B2769731 (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine CAS No. 2225787-91-5

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Cat. No.: B2769731
CAS No.: 2225787-91-5
M. Wt: 314.86
InChI Key: LPECDQDHFCOVSK-IBGZPJMESA-N
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Description

®-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups and a chloromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ®-1,4-Dibenzylpiperazine.

    Chloromethylation: The chloromethylation of ®-1,4-Dibenzylpiperazine is achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the 2-position of the piperazine ring.

Industrial Production Methods

Industrial production of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of ®-1,4-Dibenzylpiperazine.

    Chloromethylation: Chloromethylation using formaldehyde and hydrochloric acid in industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, leading to the formation of different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced piperazine derivatives with altered benzyl groups.

Scientific Research Applications

®-1,4-Dibenzyl-2-(chloromethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, particularly their interactions with neurotransmitter receptors.

    Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including ligands for metal complexes and catalysts.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets:

    Neurotransmitter Receptors: The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological processes.

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzylpiperazine: Lacks the chloromethyl group but shares the benzyl-substituted piperazine core.

    1-Benzyl-4-(chloromethyl)piperazine: Contains only one benzyl group and one chloromethyl group.

    1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

®-1,4-Dibenzyl-2-(chloromethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and chloromethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPECDQDHFCOVSK-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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